molecular formula C20H45N3 B1211552 Propoctamine CAS No. 3687-16-9

Propoctamine

Cat. No.: B1211552
CAS No.: 3687-16-9
M. Wt: 327.6 g/mol
InChI Key: STNVDPRWLDHKCY-UHFFFAOYSA-N
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Description

Propoctamine is a synthetic compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique chemical structure, which allows it to interact with different molecular targets, making it a valuable tool in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propoctamine typically involves a multi-step process that includes the following key steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are usually organic compounds with specific functional groups.

    Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired chemical transformations occur. Common reagents used in the synthesis include catalysts, solvents, and other auxiliary agents.

    Purification: After the initial synthesis, the compound undergoes purification steps, such as recrystallization, chromatography, or distillation, to remove impurities and obtain the pure product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:

    Batch or Continuous Production: Depending on the demand, this compound can be produced in batch or continuous processes.

    Quality Control: Rigorous quality control measures are implemented to monitor the purity and quality of the final product, ensuring it meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Propoctamine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products. Common reagents include acids, bases, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Propoctamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: this compound is employed in biological studies to investigate its effects on cellular processes and molecular interactions.

    Medicine: In the medical field, this compound is explored for its potential therapeutic properties, including its role as an active ingredient in drug formulations.

    Industry: Industrial applications of this compound include its use in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of Propoctamine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.

Comparison with Similar Compounds

Propoctamine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

Compared to these compounds, this compound exhibits unique chemical properties and a broader range of applications, making it a versatile and valuable compound in various fields.

Properties

IUPAC Name

1-N,3-N-bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H45N3/c1-6-10-12-18(8-3)14-22-16-20(5,21)17-23-15-19(9-4)13-11-7-2/h18-19,22-23H,6-17,21H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNVDPRWLDHKCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNCC(C)(CNCC(CC)CCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H45N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90958066
Record name N~1~,N~3~-Bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3687-16-9
Record name Propoctamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003687169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~1~,N~3~-Bis(2-ethylhexyl)-2-methylpropane-1,2,3-triamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90958066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3687-16-9
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Propoctamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ES8LGA4CLQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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